molecular formula C10H13FO3 B8443369 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

Cat. No. B8443369
M. Wt: 200.21 g/mol
InChI Key: IUSHVRNYACBVFD-UHFFFAOYSA-N
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Patent
US09402838B2

Procedure details

Dissolve 4-fluorophenol (5.5 g, 49.1 mmol) in acetonitrile (49 mL) and treat the solution with 2-bromo-1,1-dimethoxyethane (11.6 mL, 98.1 mmol) and K2CO3 (16.95 g, 122.7 mmol). Heat the solution to reflux with stirring for five days. Filter the mixture, and concentrate the filtrate under reduced pressure. Subject the resulting crude material to silica gel chromatography eluting with a gradient of 0% to 50% EtOAc/hexanes. Concentrate the fractions containing the desired product under reduced pressure to furnish the title compound as a colorless oil (5.85 g, 60% yield). Mass spectrum (m/z) 218 (M+NH4)+, 223 (M+Na)+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.95 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:13][O:12][CH:11]([O:14][CH3:15])[CH2:10][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
49 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
16.95 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for five days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
WASH
Type
WASH
Details
eluting with a gradient of 0% to 50% EtOAc/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the fractions
ADDITION
Type
ADDITION
Details
containing the desired product under reduced pressure

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
COC(COC1=CC=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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